An In-depth Technical Guide to the Chemical and Physical Properties of Decanal
An In-depth Technical Guide to the Chemical and Physical Properties of Decanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanal (B1670006) (C₁₀H₂₀O), a saturated fatty aldehyde also known as caprinaldehyde or aldehyde C-10, is a naturally occurring organic compound found in various essential oils, most notably citrus peels.[1] Its distinct waxy, sweet, and citrus-like aroma has led to its widespread use in the fragrance and flavor industries.[2][3] Beyond its sensory characteristics, decanal exhibits significant biological activities, including antimicrobial properties, making it a molecule of interest for research in drug development and food preservation.[4][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of decanal, detailed experimental protocols for their determination, and an exploration of its biological signaling pathways.
Chemical and Physical Properties
The physicochemical properties of decanal are summarized in the tables below, providing a consolidated reference for laboratory and research applications.
Table 1: General and Physical Properties of Decanal
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| Appearance | Colorless to pale yellow oily liquid | [2][6] |
| Odor | Strong, waxy, fatty, with citrus notes | [3][6] |
| Density | 0.824 - 0.832 g/mL at 25°C | [2] |
| Boiling Point | 207-209 °C at 760 mmHg | [6][7] |
| Melting Point | -5 to 7 °C | [1][7] |
| Flash Point | 82 - 85 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.427 - 1.434 | [2][6] |
| Vapor Pressure | ~0.15 - 0.207 mmHg at 25°C | [2][6] |
| Vapor Density | >1 (Air = 1) | [2][6] |
Table 2: Solubility of Decanal
| Solvent | Solubility | Reference |
| Water | Insoluble (43.52 mg/L at 25°C est.) | [2][6] |
| Ethanol | Soluble | [2][6] |
| Ether | Readily Soluble | [1] |
| Hexane | Readily Soluble | [1] |
| Chloroform | Sparingly Soluble | [6] |
| Acetonitrile | Slightly Soluble | [6] |
| Methanol | Slightly Soluble | [6] |
| Glycerin | Insoluble | [2] |
| Propylene Glycol | Soluble | [2] |
| Fixed Oils | Soluble | [2] |
Table 3: Spectroscopic Data of Decanal
| Spectroscopy | Key Peaks and Shifts | Reference |
| ¹H NMR (CDCl₃) | δ ~9.76 (t, 1H, -CHO), ~2.42 (td, 2H, -CH₂CHO), ~1.63 (m, 2H), ~1.27 (m, 12H), ~0.88 (t, 3H, -CH₃) | [8] |
| ¹³C NMR (CDCl₃) | δ ~202.8 (-CHO), ~43.9, ~31.9, ~29.4, ~29.3, ~29.2, ~24.2, ~22.7, ~22.1, ~14.1 | [9] |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ at m/z 156. Key fragments at m/z 41, 43, 44, 55, 57, 70, 82. | [10][11] |
| Infrared (IR) Spectroscopy | ~2925 cm⁻¹ (C-H stretch), ~2855 cm⁻¹ (C-H stretch), ~2715 cm⁻¹ (aldehyde C-H stretch), ~1730 cm⁻¹ (C=O stretch) | [4][10] |
Experimental Protocols
Accurate determination of decanal's properties is crucial for its application in research and development. The following are detailed methodologies for key experiments.
Determination of Density
The density of decanal can be determined using a digital density meter according to ASTM D4052 or ASTM D7777 .[1][12][13]
-
Principle: An oscillating U-tube is filled with the liquid sample. The change in the oscillation frequency of the U-tube is directly related to the density of the liquid.[1]
-
Apparatus: A digital density meter equipped with a thermostatically controlled cell and an oscillating U-tube.
-
Procedure:
-
Calibrate the instrument with dry air and distilled water at the desired temperature (e.g., 25°C).
-
Inject a small, bubble-free aliquot of decanal into the U-tube.
-
Allow the temperature to equilibrate.
-
Record the stable density reading from the instrument.
-
-
Notes: Ensure the sample is free of air bubbles as they will significantly affect the accuracy of the measurement.[13]
Determination of Boiling Point
The boiling point of decanal can be determined using the OECD 103 guideline , which includes methods like ebulliometry, dynamic vapor pressure, and distillation.[5] A common laboratory method is the Thiele tube method .[14]
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In the Thiele tube method, this is observed when a continuous stream of bubbles emerges from a capillary tube submerged in the heated liquid and then ceases upon cooling.[14]
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), and a heat source.
-
Procedure:
-
Attach a small test tube containing 1-2 mL of decanal and an inverted capillary tube to a thermometer.
-
Place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
Observe the capillary tube. A rapid and continuous stream of bubbles will emerge as the liquid boils.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.
-
Record the atmospheric pressure.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of decanal in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The spectrum will show a characteristic triplet for the aldehydic proton around 9.76 ppm. The protons on the carbon alpha to the carbonyl group will appear as a triplet of doublets around 2.42 ppm. The remaining methylene (B1212753) protons will be in the 1.2-1.7 ppm region, and the terminal methyl group will be a triplet around 0.88 ppm.[8]
-
¹³C NMR: The carbonyl carbon will have a chemical shift around 202.8 ppm. The other carbon signals will appear in the aliphatic region.[9]
-
-
Mass Spectrometry (MS):
-
Technique: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
-
Fragmentation: The molecular ion peak is observed at m/z 156. Common fragmentation patterns for aldehydes include the loss of the alkyl chain and McLafferty rearrangement, leading to characteristic fragment ions.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Can be run neat as a thin film between salt plates (NaCl or KBr).
-
Key Absorptions: A strong, sharp peak around 1730 cm⁻¹ corresponds to the C=O stretching of the aldehyde. Two weaker bands around 2715 cm⁻¹ and 2815 cm⁻¹ are characteristic of the C-H stretching of the aldehyde group. Strong bands for aliphatic C-H stretching will be observed just below 3000 cm⁻¹.[10]
-
Biological Signaling Pathways and Mechanism of Action
Decanal exhibits notable antifungal and antibacterial properties, primarily attributed to its ability to disrupt microbial cell membranes.
Antifungal and Antibacterial Mechanism
The primary mode of action of decanal against fungi and bacteria involves the disruption of the cell membrane's integrity.[1][5] This lipophilic molecule is thought to intercalate into the lipid bilayer, increasing its permeability. This leads to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[1][5]
Caption: Generalized mechanism of decanal's antimicrobial action.
While the primary mechanism is membrane disruption, some studies suggest that decanal may also interfere with specific cellular processes. For instance, in bacteria, there is evidence that certain aldehydes can interfere with quorum sensing, a cell-to-cell communication system that regulates virulence factor expression and biofilm formation.[10] In fungi, disruption of the cell membrane can secondarily affect the function of membrane-bound enzymes, such as those involved in cell wall synthesis and energy production.[6]
Caption: Potential secondary targets of decanal in bacteria and fungi.
Conclusion
Decanal is a versatile molecule with well-characterized chemical and physical properties that are valuable to researchers in various fields. Its biological activity, particularly its antimicrobial effects, presents opportunities for the development of new therapeutic agents and preservatives. A thorough understanding of its properties, guided by standardized experimental protocols, is essential for harnessing its full potential in scientific and industrial applications. Further research into the specific molecular interactions of decanal within microbial signaling pathways will be crucial for the targeted design of novel antimicrobial strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Dectin-1/SYK Activation Induces Antimicrobial Peptide and Negative Regulator of NF-κB Signaling in Human Oral Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde Acts as a Fungistat by Disrupting the Integrity of Fusarium oxysporum Fox-1 Cell Membranes [mdpi.com]
- 6. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Signal transduction pathways and cell-wall construction in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A glyoxal-specific aldehyde signaling axis in Pseudomonas aeruginosa that influences quorum sensing and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Natural Products on Bacterial Communication and Network-Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of Cinnamaldehyde on Quorum Sensing and Biofilm Susceptibility to Antibiotics in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
